molecular formula C8H6ClNO B1352201 2-Chloro-5-methylphenyl isocyanate CAS No. 40398-03-6

2-Chloro-5-methylphenyl isocyanate

Cat. No. B1352201
CAS RN: 40398-03-6
M. Wt: 167.59 g/mol
InChI Key: VLYGFJNRCFKJOB-UHFFFAOYSA-N
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Description

2-Chloro-5-methylphenyl isocyanate is an organic compound with the molecular formula C8H6ClNO. It has an average mass of 167.592 Da and a monoisotopic mass of 167.013794 Da .


Molecular Structure Analysis

The linear structure formula of this compound is ClC6H3(CH3)NCO . The molecule contains an isocyanate group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 231.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 45.2±0.5 cm3, a polar surface area of 29 Å2, and a molar volume of 143.1±7.0 cm3 .

Scientific Research Applications

Vibrational Spectra and Theoretical Analysis
The study of vibrational spectra, including Raman and infrared spectra, of chloro-methylphenyl isocyanates provides insights into their molecular structures and properties. Detailed ab initio and density functional theory (DFT) calculations help in understanding the energies, optimized geometrical parameters, vibrational frequencies, and other molecular characteristics. These studies are crucial for the comprehensive understanding of the molecular behavior and potential applications of such compounds in scientific research (Doddamani et al., 2007).

Biomarkers for Isocyanate Exposure
Isocyanates, including those similar to 2-Chloro-5-methylphenyl isocyanate, play a significant role in industrial manufacturing. The formation of DNA and protein adducts from isocyanate exposure is a critical area of research for biomonitoring individuals exposed to these chemicals. The synthesis and characterization of these adducts provide valuable insights into the potential health impacts and mechanisms of action of isocyanates (Beyerbach et al., 2006).

Polymerization with Optically Active Initiators
The asymmetric polymerization of aromatic isocyanates, such as this compound, using optically active anionic initiators, opens new pathways in polymer chemistry. This process leads to the creation of polymers with specific optical activities, which can be crucial for various applications, including materials science and drug delivery systems (Okamoto et al., 1994).

Reactivity and Formation of Protein Adducts
The reactivity of isocyanates with amino acids and peptides is another important area of research. Understanding how isocyanates react with biological molecules is essential for assessing the toxicological impact of isocyanate exposure and for developing methods to quantify protein adducts as biomarkers of exposure (Sabbioni et al., 1997).

Allophanate Formation in Urethanes
Studying the conditions under which allophanates form during the reaction between polyisocyanates and urethanes is critical for understanding the chemistry involved in polyurethane production. This research has implications for the development of new polyurethane materials with improved properties and stability (Lapprand et al., 2005).

Safety and Hazards

2-Chloro-5-methylphenyl isocyanate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Future Directions

5-Chloro-2-methylphenyl isocyanate, a compound similar to 2-Chloro-5-methylphenyl isocyanate, may be used in the synthesis of various compounds . This suggests that this compound could also have potential uses in the synthesis of other compounds.

properties

IUPAC Name

1-chloro-2-isocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYGFJNRCFKJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394350
Record name 2-Chloro-5-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40398-03-6
Record name 1-Chloro-2-isocyanato-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40398-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-isocyanato-4-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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